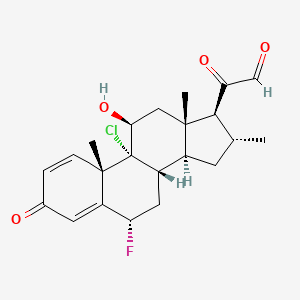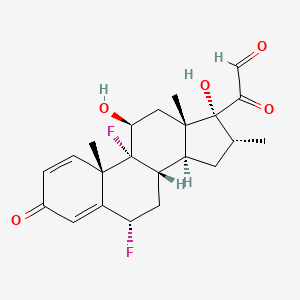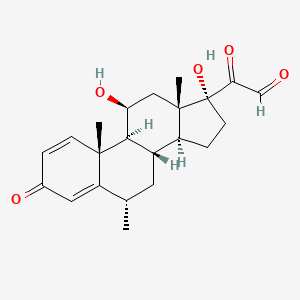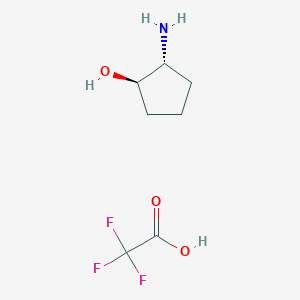
1-Fluoropyridiniumpyridineheptafluorodiborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoropyridiniumpyridineheptafluorodiborate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a boron-containing compound that is used in various applications, including catalysis, organic synthesis, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Use as a Fluorinating Agent : N-Fluoropyridinium pyridine heptafluorodiborate (NFPy) has been developed as a safe and inexpensive source of electrophilic fluorine. It reacts under mild conditions to selectively transfer fluorine to reactive sites of enol derivatives (Poss, Wagner, & Frenette, 1991).
Electrochemical Reduction Studies : The electrochemical reduction of N-Fluoropyridinium pyridine heptafluorodiborate in acetonitrile on platinum electrodes has been studied. This research revealed that HF was a probable product of the reduction and provided insights into the reaction mechanisms and product distribution (Oliver & Evans, 1999).
Wastewater Treatment Impact : The compound's presence in municipal wastewater treatment facilities was studied, revealing how conventional treatment processes affect its mass flows. This research helps in understanding the environmental behavior of fluorochemicals (Schultz et al., 2006).
Biological Applications : A study on a coumarin-based fluorogenic probe bearing the 2-picolyl unit demonstrated its suitability for the fluorescence detection of Cu(2+) ion changes in cultured cells, indicating potential biological applications (Jung et al., 2009).
NMR Monitoring of Drug Metabolism : 19F NMR was used to monitor the metabolism of 5-fluorouracil in tumors and livers, demonstrating the potential of 1-Fluoropyridiniumpyridineheptafluorodiborate in tracing the metabolic fate of fluorinated drugs (Stevens et al., 1984).
Gas Adsorption in Fluorous Metal-Organic Frameworks : Research on fluorous metal−organic frameworks, including this compound, showed their potential for high-density gas adsorption, such as H2, O2, and N2 (Yang, Wang, & Omary, 2007).
Synthesis of Fluorinated Azulenes : The compound was used in the synthesis of 1-fluoro- and 1,3-difluoroazulenes, contributing to the field of synthetic organic chemistry (Ueno, Toda, Yasunami, & Yoshifuji, 1995).
Development of Novel Fluorinating Agents : Studies on phenylsulfur trifluorides, including this compound, have shown their diverse fluorination capabilities and potential applications in drug discovery (Umemoto, Singh, Xu, & Saito, 2010).
Propiedades
IUPAC Name |
1-fluoropyridin-1-ium;pyridine;trifluoroborane;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN.C5H5N.BF4.BF3/c6-7-4-2-1-3-5-7;1-2-4-6-5-3-1;2-1(3,4)5;2-1(3)4/h1-5H;1-5H;;/q+1;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBNMUUTZSTDRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=[N+](C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10B2F8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131307-35-2 |
Source


|
| Record name | 1-Fluoropyridinium Pyridine Heptafluorodiborate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)




![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)

